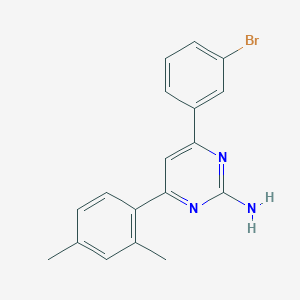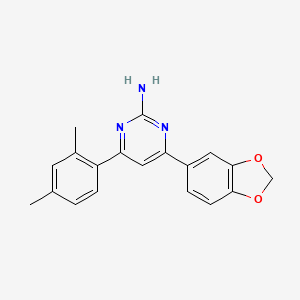
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine, also known as BDPP, is an important compound in the field of organic chemistry. It is a heterocyclic compound and is composed of two rings, one pyrimidine and one phenyl. BDPP is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications.
科学研究应用
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as phenylpyrimidines and pyrimidines. It has also been used as a ligand in the synthesis of metal complexes. This compound has been used in the study of the structure-activity relationships of various compounds, and it has been used in the study of the pharmacokinetics of various drugs. This compound has also been used in the study of the mechanism of action of various drugs.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is not fully understood. However, it is thought that the compound binds to the active sites of enzymes and other proteins, which then leads to a change in the activity of the enzyme or protein. This change in activity can lead to the production of various metabolites or to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins. It has also been shown to have an inhibitory effect on the activity of certain metabolic pathways. Additionally, this compound has been shown to have an effect on the expression of certain genes.
实验室实验的优点和局限性
The advantages of using 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in lab experiments include its low cost and its availability. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is its toxicity. This compound is a toxic compound and should be handled with care. Additionally, this compound is a relatively reactive compound and can react with other compounds in the presence of heat or light.
未来方向
The potential future directions for 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine include its use in the synthesis of other organic compounds, its use in the study of the structure-activity relationships of various compounds, its use in the study of the pharmacokinetics of various drugs, its use in the study of the mechanism of action of various drugs, and its use in the study of the biochemical and physiological effects of various drugs. Additionally, this compound could be used in the development of new drugs and drug delivery systems. Finally, this compound could be used in the development of new materials and in the development of new catalysts.
合成方法
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is the reaction of 2,4-dimethylphenyl bromide and pyrimidine. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is catalyzed by an acid such as hydrochloric acid. The product is then purified by recrystallization. Other methods of synthesizing this compound include the reaction of 4-bromophenyl pyrimidine and 2,4-dimethylphenyl bromide, and the reaction of 2,4-dimethylphenyl bromide and 4-chlorophenyl pyrimidine.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQQFYOZJJAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














